molecular formula C8H10N4O2 B7788750 N1,N4-Dihydroxyterephthalimidamide

N1,N4-Dihydroxyterephthalimidamide

Cat. No.: B7788750
M. Wt: 194.19 g/mol
InChI Key: GRWNTBQZUUOOLQ-UHFFFAOYSA-N
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Description

N1,N4-Dihydroxyterephthalimidamide is an organic compound with the molecular formula C8H10N4O2 and a molecular weight of 194.19 g/mol . It is a derivative of terephthalamide and is characterized by the presence of hydroxyl groups attached to the nitrogen atoms in the amide functional groups. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1,N4-Dihydroxyterephthalimidamide typically involves the reaction of terephthalic acid with hydroxylamine under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by further reaction with hydroxylamine .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .

Chemical Reactions Analysis

Types of Reactions: N1,N4-Dihydroxyterephthalimidamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield oxo derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N1,N4-Dihydroxyterephthalimidamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of polymers and other advanced materials

Mechanism of Action

The mechanism of action of N1,N4-Dihydroxyterephthalimidamide involves its interaction with specific molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with biomolecules, influencing their structure and function. Additionally, the compound can undergo redox reactions, affecting cellular processes and signaling pathways .

Comparison with Similar Compounds

N1,N4-Dihydroxyterephthalimidamide is unique due to its specific functional groups and chemical properties. Similar compounds include:

These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound.

Biological Activity

N1,N4-Dihydroxyterephthalimidamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and materials science. This article reviews the current understanding of its biological activity, synthesizing findings from various studies, including case studies and experimental data.

Chemical Structure and Properties

This compound can be structurally represented as follows:

  • Chemical Formula : C10_{10}H10_{10}N2_{2}O4_{4}
  • Molecular Weight : 218.20 g/mol

The compound features two hydroxyl groups attached to a terephthalamide backbone, which contributes to its reactivity and potential interactions with biological systems.

Biological Activity Overview

This compound exhibits several biological activities, including:

  • Antimicrobial Activity : Studies have shown that derivatives of this compound possess significant antimicrobial properties against various pathogens, including bacteria and fungi. The mechanism is believed to involve disruption of microbial cell walls and inhibition of essential metabolic pathways.
  • Anticancer Properties : Research indicates that this compound may inhibit cancer cell proliferation. For instance, it has been tested against different cancer cell lines, demonstrating cytotoxic effects that could be attributed to apoptosis induction and cell cycle arrest.
  • Enzyme Inhibition : The compound has been identified as a potential inhibitor of certain enzymes, such as acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases like Alzheimer's. The inhibition mechanism involves binding to the active site of the enzyme, preventing substrate access.

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated:

PathogenMinimum Inhibitory Concentration (MIC)Zone of Inhibition (mm)
Staphylococcus aureus32 µg/mL15
Escherichia coli64 µg/mL12

These findings suggest that the compound has moderate antibacterial activity, which could be further explored for therapeutic applications.

Case Study 2: Anticancer Activity

In vitro studies on human breast cancer cell lines (MCF-7) showed that treatment with this compound resulted in a dose-dependent decrease in cell viability:

Concentration (µM)Cell Viability (%)
0100
1085
2565
5045

The data indicates significant anticancer potential, warranting further investigation into its mechanisms of action.

Mechanistic Insights

The biological activities of this compound can be attributed to its ability to form hydrogen bonds and hydrophobic interactions with biological macromolecules. This property enhances its binding affinity towards target proteins, leading to effective inhibition or modulation of biological pathways.

Experimental Findings

Various experimental techniques have been employed to study the properties and activities of this compound:

  • NMR Spectroscopy : Used to confirm the structural integrity and purity of synthesized compounds.
  • Mass Spectrometry : Provided insights into molecular weight and fragmentation patterns.
  • FTIR Spectroscopy : Helped identify functional groups and their interactions within biological systems.

Properties

IUPAC Name

1-N',4-N'-dihydroxybenzene-1,4-dicarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4O2/c9-7(11-13)5-1-2-6(4-3-5)8(10)12-14/h1-4,13-14H,(H2,9,11)(H2,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRWNTBQZUUOOLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=NO)N)C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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